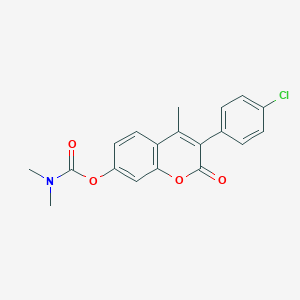

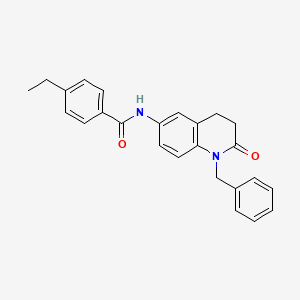

(5E)-3-(2-aminoethyl)-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(5E)-3-(2-aminoethyl)-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride” is a chemical compound with the molecular formula C12H12ClFN2O2S and a molecular weight of 302.76. It is available for purchase from various chemical suppliers .

Chemical Reactions Analysis

The analysis of chemical reactions often involves studying the compound’s reactivity with other substances, its role as a reactant or product in chemical reactions, and the conditions under which it reacts. Unfortunately, specific information on the chemical reactions involving this compound is not available from the search results .Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity . Unfortunately, specific physical and chemical properties of this compound are not available from the search results.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds related to (5E)-3-(2-aminoethyl)-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride have been studied for their antimicrobial properties. For instance, derivatives of thiazolidine-2,4-dione have shown notable inhibitory activities against pathogenic strains of Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans (Stana et al., 2014). Similarly, another study synthesized and characterized thiazolidine-2,4-dione derivatives, assessing their antibacterial and antifungal activities against various microbes (Rajput et al., 2011).

Anticancer Potential

Thiazolidine-2,4-dione derivatives have also been explored for their anticancer activity. A study found that certain synthesized compounds from this class demonstrated significant anticancer activity against the human breast cancer cell line MCF-7 (Kumar & Sharma, 2022). Another investigation highlighted the synthesis of various thiazolidine-2,4-dione derivatives and their evaluation for cytotoxic activity against cancer cell lines, emphasizing their potential as cancer inhibitory agents (Tran et al., 2018).

Antiviral Activity

In the context of antiviral research, a study focusing on herbal compounds related to (5E)-3-(2-aminoethyl)-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride revealed that it could potentially inhibit HIV-1 reverse transcriptase activity, offering a novel approach in the treatment of HIV/AIDS (Seniya et al., 2015).

Antidiabetic and Hypolipidemic Activities

Research has also been conducted on the hypoglycemic and hypolipidemic activities of thiazolidine-2,4-dione derivatives. One study synthesized and evaluated over 100 derivatives for these activities in diabetic mice, indicating the significance of the 5-(4-oxybenzyl) moiety for substantial activity (Sohda et al., 1982).

Zukünftige Richtungen

The future directions for research on a compound can depend on many factors, including its potential applications, current limitations, and areas of interest in the scientific community. Unfortunately, specific information on future directions for research on this compound is not available from the search results .

Eigenschaften

IUPAC Name |

(5E)-3-(2-aminoethyl)-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S.ClH/c13-9-3-1-8(2-4-9)7-10-11(16)15(6-5-14)12(17)18-10;/h1-4,7H,5-6,14H2;1H/b10-7+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXVRANZTUNDLB-HCUGZAAXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCN)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/2\C(=O)N(C(=O)S2)CCN)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-3-(2-aminoethyl)-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2379978.png)

![N-cyclohexyl-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2379979.png)

![11-(9-Methylpurin-6-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2379981.png)

![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/no-structure.png)

![5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2379987.png)

![4-(tert-butyl)-N-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamothioyl)benzamide](/img/structure/B2379992.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2379998.png)